5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole
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Overview
Description
The compound 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole is a complex organic molecule that features a combination of triazole, pyridazine, piperazine, and benzimidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together through a series of condensation and substitution reactions. Key steps may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyridazine Ring: This often involves the reaction of a dihydropyridazine derivative with a suitable halogenated compound.
Coupling with Piperazine: The pyridazine derivative is then reacted with piperazine under basic conditions to form the desired intermediate.
Formation of the Benzimidazole Ring: This can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Final Coupling Reaction: The benzimidazole derivative is then coupled with the triazole-pyridazine-piperazine intermediate under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Examples include triazolopyridazines , piperazinylbenzimidazoles , and triazolylpiperazines .
5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can be compared with other compounds containing triazole, pyridazine, piperazine, or benzimidazole moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O/c28-18(13-1-2-14-15(9-13)21-11-20-14)26-7-5-25(6-8-26)16-3-4-17(24-23-16)27-12-19-10-22-27/h1-4,9-12H,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMORCSSHVHNIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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